molecular formula C12H9N3O3 B12842201 2-(5-Methylfuran-2-yl)-5-nitro-1H-benzo[d]imidazole

2-(5-Methylfuran-2-yl)-5-nitro-1H-benzo[d]imidazole

Cat. No.: B12842201
M. Wt: 243.22 g/mol
InChI Key: JSCVVMSVSAVEJN-UHFFFAOYSA-N
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Description

2-(5-Methylfuran-2-yl)-5-nitro-1H-benzo[d]imidazole is a heterocyclic compound that combines a furan ring and a benzimidazole ring. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Methylfuran-2-yl)-5-nitro-1H-benzo[d]imidazole typically involves the reaction of 1-alkyl-5-nitro-1H-benzoimidazoles with 2-(5-methylfuran-2-yl)acetonitrile. The reaction is carried out under specific conditions to ensure high yields and purity . The process involves the use of solvents like dimethylformamide (DMF) and bases such as potassium hydroxide (KOH) to facilitate the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-(5-Methylfuran-2-yl)-5-nitro-1H-benzo[d]imidazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon for reduction reactions, and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .

Major Products

The major products formed from these reactions include various substituted benzimidazole derivatives, which can have enhanced biological activities .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-Methylfuran-2-yl)-5-nitro-1H-benzo[d]imidazole is unique due to the combination of the furan and benzimidazole rings with a nitro group. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C12H9N3O3

Molecular Weight

243.22 g/mol

IUPAC Name

2-(5-methylfuran-2-yl)-6-nitro-1H-benzimidazole

InChI

InChI=1S/C12H9N3O3/c1-7-2-5-11(18-7)12-13-9-4-3-8(15(16)17)6-10(9)14-12/h2-6H,1H3,(H,13,14)

InChI Key

JSCVVMSVSAVEJN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C2=NC3=C(N2)C=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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